molecular formula C13H18N2O4 B14370429 3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl- CAS No. 90961-82-3

3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-

Cat. No.: B14370429
CAS No.: 90961-82-3
M. Wt: 266.29 g/mol
InChI Key: DYJYHYSRMDSTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl- is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the diazabicyclo family, known for its diverse applications in various fields of science and industry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl- typically involves the aminomethylation of triethylammonium 4-aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-olates and their sulfur and selenium analogs . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The conditions often require specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce hydro derivatives.

Scientific Research Applications

3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action for 3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where these properties are advantageous.

Properties

CAS No.

90961-82-3

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

9-butyl-9-ethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone

InChI

InChI=1S/C13H18N2O4/c1-3-5-6-13(4-2)7-9(16)14-11(18)8(13)12(19)15-10(7)17/h7-8H,3-6H2,1-2H3,(H,14,16,18)(H,15,17,19)

InChI Key

DYJYHYSRMDSTAD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C2C(=O)NC(=O)C1C(=O)NC2=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.